ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indenylamine Intermediate: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-ylamine. This can be achieved through the reduction of 1H-indene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with Benzodiazepine Derivative: The indenylamine intermediate is then coupled with a benzodiazepine derivative, such as 2-chloro-1,5-benzodiazepine, under basic conditions to form the desired benzodiazepine core.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the benzodiazepine intermediate with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride (NaH).
Esterification: Finally, the compound is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core or the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), and dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thioether linkage and the benzodiazepine core play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These compounds differ in their substituents and overall structure, which influence their pharmacokinetics, pharmacodynamics, and therapeutic uses.
Properties
IUPAC Name |
ethyl 2-[4-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-2-30-24(29)14-17-13-23(27-21-10-6-5-9-20(21)25-17)31-15-22(28)26-19-12-11-16-7-3-4-8-18(16)19/h3-10,13,19,25H,2,11-12,14-15H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZOGZIIATMJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3CCC4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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